

Solubility of 1-(2-Chloro-4-methoxyphenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Chloro-4-methoxyphenyl)ethanone
Cat. No.:	B2631866

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1-(2-Chloro-4-methoxyphenyl)ethanone** in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of **1-(2-Chloro-4-methoxyphenyl)ethanone** (CAS: 41068-36-4), a valuable building block in organic synthesis. While specific quantitative solubility data for this compound is not widely published, this document synthesizes foundational chemical principles to predict its solubility profile. Furthermore, it provides a detailed, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate precise and reliable data.

Introduction and Physicochemical Profile

1-(2-Chloro-4-methoxyphenyl)ethanone, also known as 2'-Chloro-4'-methoxyacetophenone, is a substituted acetophenone derivative. Its structure is integral to its chemical reactivity and physical properties. Understanding its solubility is paramount for scientists working on process development, where it may be a reactant, or in medicinal chemistry, where derivatives are evaluated as potential drug candidates.^[1] Poor solubility can lead to challenges in reaction kinetics, purification via crystallization, and the development of viable drug delivery systems.^[2]

The molecular structure, featuring a polar carbonyl (ketone) group, a moderately polar ether (methoxy) group, a halogen (chloro) substituent, and a nonpolar aromatic ring, results in a molecule of intermediate polarity.

Table 1: Physicochemical Properties of **1-(2-Chloro-4-methoxyphenyl)ethanone**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ ClO ₂	[3]
Molecular Weight	184.62 g/mol	[4]
Melting Point	26-27 °C	[3][4]
Appearance	Solid or Solid-Liquid Mixture	
CAS Number	41068-36-4	[4]

The image you are requesting does not exist or is no longer available.

imgur.com

(Note: An illustrative image would be placed here in a final document)

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

[5] The guiding principle is "like dissolves like," which means substances with similar intermolecular forces and polarity tend to be miscible.[6][7]

- Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They effectively dissolve polar and ionic solutes.
- Nonpolar Solvents: These solvents have low dipole moments and interact primarily through weak London dispersion forces. They are effective at dissolving nonpolar solutes.[8]

1-(2-Chloro-4-methoxyphenyl)ethanone has several functional groups that dictate its interactions:

- Carbonyl Group (C=O): The primary polar center, capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[9]
- Methoxy Group (-OCH₃): Moderately polar and also a hydrogen bond acceptor.[10]
- Chlorinated Phenyl Ring: The aromatic ring itself is nonpolar and contributes to van der Waals interactions. The chloro-substituent adds some polarity.

Based on this structure, the compound is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in solvents of intermediate to high polarity, particularly those that are polar aprotic. The presence of the methoxy group is known to promote better solubility in polar organic solvents like ethanol and Dimethylformamide (DMF) compared to less polar analogues.[10]

Predicted Solubility Profile

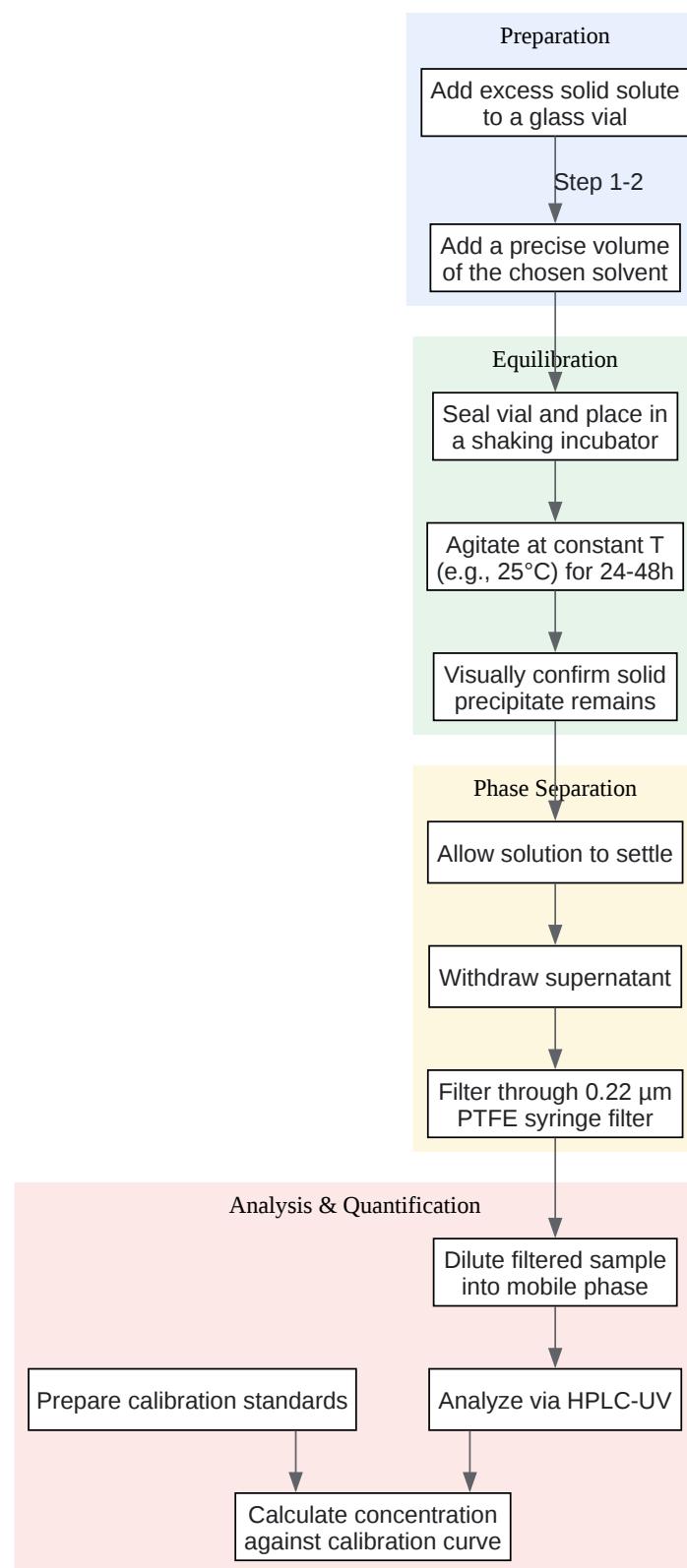
While quantitative experimental data is not publicly available, a qualitative solubility profile can be predicted by correlating the compound's structure with the properties of common organic solvents.

Table 2: Predicted Qualitative Solubility of **1-(2-Chloro-4-methoxyphenyl)ethanone** in Common Organic Solvents

Solvent	Class	Polarity Index (P')[11]	Predicted Solubility	Rationale
Hexane	Nonpolar	0.1	Low	Dominated by weak dispersion forces; insufficient to break the solute's crystal lattice energy.
Toluene	Nonpolar (Aromatic)	2.4	Low to Medium	Aromatic stacking interactions may provide some affinity, but polarity mismatch limits high solubility.
Diethyl Ether	Polar Aprotic	2.8	Medium	Moderate polarity and ability to accept H-bonds from trace water, but lacks strong dipole interactions.
Dichloromethane (DCM)	Polar Aprotic	3.1	High	Strong dipole-dipole interactions with the solute's carbonyl group.
Ethyl Acetate	Polar Aprotic	4.4	High	Good balance of polarity to interact with the ketone and ether groups, with an alkyl portion to

				accommodate the nonpolar ring.
Acetone	Polar Aprotic	5.1	High	Strong polar interactions with the solute's carbonyl group.
Isopropanol	Polar Protic	3.9	Medium to High	Can act as an H-bond donor and acceptor, but the alkyl character is larger than in methanol/ethanol
Ethanol	Polar Protic	4.3	Medium to High	Capable of hydrogen bonding and strong dipole-dipole interactions. The ethyl chain helps solvate the aromatic ring. [10]
Methanol	Polar Protic	5.1	Medium	While highly polar, the small size may be less effective at solvating the bulky, nonpolar aromatic portion of the solute.
Acetonitrile (ACN)	Polar Aprotic	5.8	High	Large dipole moment effectively solvates the

				polar regions of the molecule.
Dimethylformamide (DMF)	Polar Aprotic	6.4	High	Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[10]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	7.2	High	A very strong polar aprotic solvent, expected to readily dissolve the compound.


Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative fact, the equilibrium or thermodynamic solubility must be determined experimentally. The shake-flask method is the gold-standard for this purpose, as it ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution.[12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[13] After equilibrium is established, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is quantified using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology

Materials:

- **1-(2-Chloro-4-methoxyphenyl)ethanone** ($\geq 95\%$ purity)
- Selected organic solvents (HPLC grade)
- Scintillation vials or glass tubes with PTFE-lined screw caps
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Calibrated pipettes
- Syringes and $0.22\text{ }\mu\text{m}$ syringe filters (ensure compatibility with solvent)
- HPLC system with a UV detector and a suitable C18 column

Protocol:

- Preparation: Add an excess amount of **1-(2-Chloro-4-methoxyphenyl)ethanone** to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium (e.g., 5-10 mg).[12]
- Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours.[14][15]
 - Expert Insight: 24 hours is a standard starting point, but true equilibrium must be validated. For a robust protocol, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[15]

- Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 μm syringe filter into a clean vial.
 - Expert Insight: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter material.
- Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification:
 - Prepare a set of calibration standards of the compound in the same solvent, spanning the expected concentration range.
 - Analyze the standards and the diluted sample by HPLC-UV.
 - Construct a calibration curve by plotting the peak area against concentration for the standards.
 - Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.[\[13\]](#)

Applications in Research and Development

The quantitative solubility data generated through the protocol above is immediately applicable:

- Process Chemistry: Guides the selection of appropriate solvents for chemical reactions to ensure all reactants remain in solution, improving reaction rates and yield.
- Purification: Informs the choice of solvent systems for recrystallization. A suitable system involves a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

- Pharmaceutical Formulation: Solubility is a prerequisite for developing oral and parenteral dosage forms. This data is the first step in identifying potential formulation strategies, such as the use of co-solvents or enabling technologies for poorly soluble compounds.[2]

Conclusion

1-(2-Chloro-4-methoxyphenyl)ethanone is a compound of intermediate polarity, with its solubility profile dictated by the interplay between its polar ketone/ether functionalities and its nonpolar chlorinated aromatic core. While published quantitative data is scarce, its solubility is predicted to be highest in polar aprotic solvents like Dichloromethane, Ethyl Acetate, and DMF. This guide provides both a strong theoretical framework for understanding its behavior and a rigorous, validated experimental protocol for its precise quantification. By employing the shake-flask method, researchers can generate the reliable data necessary to accelerate synthesis, streamline purification, and enable further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. chembk.com [chembk.com]
- 4. 41068-36-4 Cas No. | 2'-Chloro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. nbinno.com [nbino.com]

- 11. shodex.com [shodex.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Solubility of 1-(2-Chloro-4-methoxyphenyl)ethanone in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2631866#solubility-of-1-2-chloro-4-methoxyphenyl-ethanone-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com